molecular formula C11H12F3N B6146517 3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole CAS No. 1514437-32-1

3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole

Cat. No.: B6146517
CAS No.: 1514437-32-1
M. Wt: 215.2
InChI Key:
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Description

3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole is a heterocyclic compound featuring an indole core structure with a trifluoromethyl group at the 5-position and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indole precursor.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the 2,3-Dihydro-1H-Indole Core: This step involves cyclization reactions, often catalyzed by transition metals like nickel or palladium.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of functionalized indole compounds.

Scientific Research Applications

3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(trifluoromethyl)-2,3-dihydro-1H-indole: Lacks the methyl groups at the 3-position, affecting its reactivity and interactions.

    3,3-dimethyl-5-(methyl)-2,3-dihydro-1H-indole: Substitution of the trifluoromethyl group with a methyl group alters its electronic properties.

Uniqueness

The presence of both the trifluoromethyl group and the two methyl groups at the 3-position in 3,3-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

CAS No.

1514437-32-1

Molecular Formula

C11H12F3N

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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